2-Trifluoromethyl-7-isopropoxyphenothiazine

Drug metabolite synthesis Analytical reference standard Phenothiazine intermediate

2-Trifluoromethyl-7-isopropoxyphenothiazine (CAS 81809-75-8, C₁₆H₁₄F₃NOS, MW 325.35–325.4 g·mol⁻¹) is a disubstituted phenothiazine derivative bearing an electron-withdrawing trifluoromethyl group at the 2-position and an isopropoxy substituent at the 7-position of the tricyclic core. The compound belongs to the same structural class as clinically deployed antipsychotic phenothiazines and serves as a protected synthetic intermediate for the preparation of 7‑hydroxyfluphenazine, a major Phase‑I metabolite of fluphenazine, as well as for 7‑hydroxy derivatives of trifluoperazine, nor‑trifluoperazine, and triflupromazine.

Molecular Formula C16H14F3NOS
Molecular Weight 325.4 g/mol
Cat. No. B13410336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-7-isopropoxyphenothiazine
Molecular FormulaC16H14F3NOS
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H14F3NOS/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(16(17,18)19)7-13(14)20-12/h3-9,20H,1-2H3
InChIKeyYOWQODMBLUPGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoromethyl-7-isopropoxyphenothiazine: A Specialized Phenothiazine Intermediate for Targeted Metabolite and Derivative Synthesis


2-Trifluoromethyl-7-isopropoxyphenothiazine (CAS 81809-75-8, C₁₆H₁₄F₃NOS, MW 325.35–325.4 g·mol⁻¹) is a disubstituted phenothiazine derivative bearing an electron-withdrawing trifluoromethyl group at the 2-position and an isopropoxy substituent at the 7-position of the tricyclic core . The compound belongs to the same structural class as clinically deployed antipsychotic phenothiazines and serves as a protected synthetic intermediate for the preparation of 7‑hydroxyfluphenazine, a major Phase‑I metabolite of fluphenazine, as well as for 7‑hydroxy derivatives of trifluoperazine, nor‑trifluoperazine, and triflupromazine . Its dual‑substitution pattern—featuring a strongly electron‑withdrawing CF₃ group and a sterically distinct 7‑alkoxy moiety—differentiates it from mono‑substituted or singly functionalized phenothiazine building blocks that are inadequate for the same downstream synthetic routes .

Why 2-Trifluoromethyl-7-isopropoxyphenothiazine Cannot Be Replaced by Simpler Phenothiazine Intermediates


Phenothiazine-based intermediates are not functionally interchangeable because the presence, position, and identity of substituents on the tricyclic scaffold dictate both the feasibility of downstream synthetic transformations and the physicochemical properties of the final products. The isopropoxy group at C7 acts as a masked hydroxyl that can be deprotected to generate the 7‑hydroxy metabolite standard, whereas a 7‑fluoro, 7‑chloro, or 7‑methoxy analog either cannot undergo the same selective deprotection or would produce a different hydroxylation regioisomer . Simultaneously, the 2‑CF₃ group is retained through the synthetic sequence and is essential for the characteristic receptor‑binding profile of the ultimate fluphenazine‑family target molecules [1]. Omitting either substituent—or substituting one with a congener that has different electronic or steric character—leads to a different synthetic intermediate that is incompatible with established analytical‑standard production protocols and yields a final compound with altered pharmacological identity [2]. Therefore, procurement of the exact 2‑CF₃/7‑isopropoxy combination is a structural necessity, not a preference.

Quantitative Differentiation Evidence for 2-Trifluoromethyl-7-isopropoxyphenothiazine Against In-Class Analogs


Synthetic Fidelity: Exclusive Gateway to 7-Hydroxyfluphenazine via Selective Isopropoxy Deprotection

2-Trifluoromethyl-7-isopropoxyphenothiazine is documented as the direct synthetic precursor to 7‑hydroxyfluphenazine (CAS 33098-48-5), the principal Phase‑I hydroxylated metabolite of fluphenazine . The isopropoxy group at C7 is a protected hydroxyl; its cleavage yields the corresponding 7‑hydroxy derivative. In contrast, alternative 7‑substituted 2‑trifluoromethylphenothiazines—such as the 7‑fluoro analog (CAS 55389-09-8) or the 7‑methoxy analog (CAS 792-70-1)—cannot be converted to 7‑hydroxyfluphenazine under the same deprotection conditions because the C–F bond is not cleavable by standard dealkylation protocols, and the methyl ether requires harsher, less selective demethylation conditions that risk degradation of the phenothiazine core [1]. This route specificity makes the 7‑isopropoxy derivative the irreplaceable building block for preparing the 7‑hydroxy metabolite in a single deprotection step.

Drug metabolite synthesis Analytical reference standard Phenothiazine intermediate

Molecular Weight Differentiation Enables Distinct Chromatographic Resolution from Fluphenazine and Its Common Metabolites

The molecular weight of 2‑trifluoromethyl‑7‑isopropoxyphenothiazine (325.35–325.4 g·mol⁻¹) is substantially lower than that of the final drug fluphenazine (MW ≈ 437.5 g·mol⁻¹, free base) and its 7‑hydroxy metabolite (MW ≈ 453.5 g·mol⁻¹) . This difference—approximately 112–128 Da—ensures that the intermediate elutes in a chromatographically distinct retention window when using reversed‑phase HPLC conditions typical for phenothiazine analysis. By comparison, 2‑trifluoromethylphenothiazine (CAS 92‑30‑8, MW 267.27 g·mol⁻¹) is roughly 58 Da lighter than the target compound, while 2‑chloro‑7‑isopropoxy‑10H‑phenothiazine (CAS 14782‑61‑7, MW 291.8 g·mol⁻¹) is approximately 33 Da lighter . The intermediate mass of the target compound provides a unique chromatographic signature that reduces the risk of co‑elution with the smaller 2‑CF₃‑only or 2‑Cl‑7‑isopropoxy intermediates in reaction‑monitoring assays.

HPLC method development Metabolite profiling Analytical quality control

Electronic Structure Differentiation: CF₃ at C2 Lowers HOMO Energy by ~0.8 eV Compared to Unsubstituted Phenothiazine

Density functional theory (DFT) studies on 2‑trifluoromethylphenothiazine derivatives demonstrate that the electron‑withdrawing CF₃ group at C2 reduces the HOMO energy by approximately 0.8 eV relative to the unsubstituted phenothiazine core (HOMO of unsubstituted phenothiazine ≈ −5.2 eV; HOMO of 2‑CF₃‑phenothiazine derivatives ≈ −6.0 eV) [1]. This electronic stabilization is a class‑level property of 2‑trifluoromethyl‑substituted phenothiazines and is retained in the 7‑isopropoxy analog. In contrast, the 2‑chloro‑7‑isopropoxy analog (CAS 14782‑61‑7) has a less electron‑withdrawing 2‑substituent (Hammett σₚ for Cl = +0.23 vs. σₚ for CF₃ = +0.54), resulting in a higher (less stabilized) HOMO energy and consequently greater susceptibility to oxidative degradation of the phenothiazine ring system . The lower HOMO energy of the CF₃‑bearing compound correlates with enhanced resistance to metabolic oxidation at the sulfur atom, a known degradation pathway for phenothiazines.

DFT calculation Oxidative stability Electronic effects

Patent‑Documented Advantage of 2‑CF₃/7‑Substituted Phenothiazines: Prolonged Neuroleptic Duration Relative to Mono‑Substituted Analogs

US Patent 3,966,930 explicitly teaches that 2,7‑disubstituted phenothiazine derivatives—exemplified by 2‑trifluoromethyl‑7‑fluoro‑10‑(3‑(4‑(2‑hydroxyethyl)‑piperazin‑1‑yl)propyl)phenothiazine—exhibit neuroleptic properties ‘of the same level or stronger than the known phenothiazine‑neuroleptics but maintain a much longer effect when administered to a living animal body according to standard reliable published test methods’ [1]. While the data are for a 7‑fluoro analog carrying a completed N‑10 side chain rather than for the N‑10‑unsubstituted 7‑isopropoxy intermediate itself, the patent establishes the principle that dual substitution at the 2‑ and 7‑positions is pharmacokinetically advantageous over mono‑substituted (2‑position only) phenothiazines, which are described as having ‘a relatively short duration of effect’ [1]. The 7‑isopropoxy group serves as the synthetic handle that ultimately delivers the 7‑hydroxy metabolite, preserving the disubstitution pattern that underlies the prolonged duration.

Duration of action Neuroleptic potency Pharmacokinetics

Purity Benchmarking: Commercial Supply at >95% Minimum Purity with Identity Confirmed by NMR and HPLC

Commercial suppliers of 2‑trifluoromethyl‑7‑isopropoxyphenothiazine (e.g., BOC Sciences, product # BB056963) specify the compound as an intermediate for the synthesis of 7‑hydroxyfluphenazine, with standard purity grades meeting or exceeding 95% . While purity data are supplier‑specific, the availability of the compound through dedicated fine‑chemical vendors with batch‑specific certificates of analysis contrasts with the situation for closely related but less commercially available analogs such as 2‑trifluoromethyl‑7‑methoxyphenothiazine (CAS 792‑70‑1) or 2‑trifluoromethyl‑7‑fluorophenothiazine (CAS 55389‑09‑8), for which fewer suppliers and less documentation are routinely available. This supply‑chain maturity reduces procurement risk for laboratories requiring consistent, traceable intermediate quality.

Quality assurance Procurement specification Analytical characterization

Procurement-Driven Application Scenarios for 2-Trifluoromethyl-7-isopropoxyphenothiazine


Synthesis of 7‑Hydroxyfluphenazine Analytical Reference Standard for Metabolite Identification

The most well‑defined application of 2‑trifluoromethyl‑7‑isopropoxyphenothiazine is as the immediate precursor to 7‑hydroxyfluphenazine, the major Phase‑I hydroxylated metabolite of fluphenazine that is quantified in human plasma, urine, and feces following administration of ¹⁴C‑fluphenazine dihydrochloride [1]. Deprotection of the 7‑isopropoxy group yields the free 7‑hydroxy metabolite, which is subsequently used as an analytical reference standard in HPLC‑based therapeutic drug monitoring assays with a validated lower limit of quantification of 0.1 ng·mL⁻¹ in plasma [2]. This application is directly supported by the evidence that the isopropoxy → hydroxyl conversion is chemically accessible, whereas alternative 7‑substituted analogs cannot deliver the same product (see Evidence Item 1).

Preparation of 7‑Hydroxy Derivatives of Trifluoperazine and Related Phenothiazine Neuroleptics

Beyond fluphenazine, the 7‑isopropoxy intermediate serves as a common building block for synthesizing 7‑hydroxylated metabolites of other 2‑trifluoromethyl‑substituted phenothiazine neuroleptics, including trifluoperazine, nor‑trifluoperazine, and triflupromazine [1]. The syntheses of these 7‑hydroxy derivatives have been described in the peer‑reviewed literature, affirming that the N‑10‑unsubstituted phenothiazine core with the protected 7‑hydroxyl group is the versatile entry point for multiple metabolite standards. The patent‑documented principle that 2,7‑disubstitution prolongs duration of action (see Evidence Item 4) provides additional rationale for investing in the correct intermediate rather than a mono‑substituted surrogate.

Reaction Monitoring and Quality Control of Fluphenazine‑Family API Synthesis

The unique molecular weight of 325.35–325.4 g·mol⁻¹ places this intermediate in a mass‑spectrometric window that is clearly separated from both the smaller 2‑trifluoromethylphenothiazine starting material (MW 267.27) and the larger fluphenazine (MW 437.5) or 7‑hydroxyfluphenazine (MW 453.5) products (see Evidence Item 2). This chromatographic distinction makes the compound an ideal spike‑in standard or retention‑time marker for in‑process control during the multi‑step synthesis of fluphenazine‑type active pharmaceutical ingredients (APIs). The enhanced oxidative stability conferred by the 2‑CF₃ group (HOMO reduction of ~0.8 eV, see Evidence Item 3) further ensures that the intermediate remains intact during prolonged reaction‑monitoring campaigns.

Structure–Activity Relationship (SAR) Studies on 2‑CF₃/7‑Alkoxy Phenothiazine Libraries

Research groups investigating the impact of 7‑position alkoxy substituents on phenothiazine pharmacology can employ 2‑trifluoromethyl‑7‑isopropoxyphenothiazine as a key intermediate for diversification. Following N‑10 alkylation with various aminoalkyl side chains, the 7‑isopropoxy group can be retained (for steric/electronic SAR exploration), cleaved to the free hydroxyl, or further derivatized by alkylation or acylation. The class‑level evidence that the 2‑CF₃ group lowers HOMO energy by ~0.8 eV compared to unsubstituted phenothiazine (see Evidence Item 3) predicts that library members built from this scaffold will exhibit superior oxidative stability relative to those derived from 2‑chloro or unsubstituted cores, a relevant consideration when screening compounds in biological assays that span multiple hours.

Quote Request

Request a Quote for 2-Trifluoromethyl-7-isopropoxyphenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.